molecular formula C25H33N3O2 B251468 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

货号 B251468
分子量: 407.5 g/mol
InChI 键: YCNIZUDARCJRGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide, also known as BCT-197, is a novel small molecule inhibitor of the inflammasome NLRP3. The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is involved in the pathogenesis of various inflammatory diseases. BCT-197 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases.

作用机制

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide inhibits the activation of the inflammasome NLRP3 by blocking the interaction between NLRP3 and the protein ASC. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has also been shown to inhibit the activation of the NF-κB pathway, which is another key pathway involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been found to reduce oxidative stress, improve mitochondrial function, and promote autophagy. These effects are thought to contribute to the overall therapeutic efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide in inflammatory diseases.

实验室实验的优点和局限性

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a research tool is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various disease models and to test the efficacy of NLRP3 inhibitors such as N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide is its relatively low potency compared to other NLRP3 inhibitors. This may limit its utility in certain experimental settings where higher potency is required.

未来方向

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. One area of interest is the development of more potent and selective NLRP3 inhibitors based on the structure of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. Another area of interest is the clinical development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a therapeutic agent for inflammatory diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide in patients with gout and other inflammatory diseases. Finally, there is also interest in studying the role of the NLRP3 inflammasome in other diseases such as cancer and neurodegenerative disorders, and N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide may be a useful tool in these studies.

合成方法

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with 4-(4-aminopiperazin-1-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then acylated with butyryl chloride to yield the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been described in detail in a research article by Li et al. (2018).

科学研究应用

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, diabetes, and Alzheimer's disease. In a mouse model of gout, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to significantly reduce the production of interleukin-1β, a pro-inflammatory cytokine that is produced by the inflammasome in response to uric acid crystals. In a mouse model of type 2 diabetes, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to improve glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of the disease.

属性

分子式

C25H33N3O2

分子量

407.5 g/mol

IUPAC 名称

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H33N3O2/c1-5-6-23(29)28-17-15-27(16-18-28)22-13-11-21(12-14-22)26-24(30)19-7-9-20(10-8-19)25(2,3)4/h7-14H,5-6,15-18H2,1-4H3,(H,26,30)

InChI 键

YCNIZUDARCJRGU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

规范 SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。